Roflumilast

Catalog No.
S548900
CAS No.
162401-32-3
M.F
C17H14Cl2F2N2O3
M. Wt
403.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roflumilast

CAS Number

162401-32-3

Product Name

Roflumilast

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Solubility

Sparingly soluble

Synonyms

BY217; BY-217; BY 217; B 9302-107; B9302-107; B-9302-107; BYK 20869; BYK-20869; BYK20869; Daxas; Daliresp

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Description

The exact mass of the compound Roflumilast is 402.03495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (0.52-0.56 mg/l at 22°c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

COPD and Lung Function

Roflumilast's most established use in research is for COPD. Studies have shown it to be effective in improving lung function in patients with severe COPD Roflumilast: a review of its use in the treatment of COPD - PMC - NCBI: . These studies observed an improvement in lung function as measured by forced expiratory volume in one second (FEV1). While the effect on reducing exacerbations wasn't statistically significant, there was a trend towards fewer moderate to severe exacerbations in the roflumilast group compared to the placebo group.

Roflumilast is a synthetic, selective, and long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4) []. Originally developed for treatment of inflammatory diseases, its role in managing COPD emerged due to its anti-inflammatory properties [].


Molecular Structure Analysis

Roflumilast possesses a bicyclic quinoline structure with a chlorine atom at the C-6 position. The key feature is the cyclic urea moiety, which is believed to be crucial for its interaction with PDE4. Studies suggest that the chlorine substitution enhances the inhibitory potency of roflumilast [].

Note


Chemical Reactions Analysis

The detailed synthesis of roflumilast is proprietary information. However, research suggests a multi-step process involving cyclization reactions and halogenation to achieve the final structure. Roflumilast primarily undergoes metabolic breakdown in the body, with excretion occurring mainly through feces [].


Physical And Chemical Properties Analysis

  • Melting point: 290-292 °C []
  • Boiling point: Not reported (decomposes at high temperatures)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and dimethyl sulfoxide
  • Stability: Relatively stable under acidic and neutral conditions, but degrades in basic environments

Roflumilast works by inhibiting PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells []. Elevated cAMP levels promote anti-inflammatory effects, thereby reducing inflammation in the airways of COPD patients and improving lung function []. In plaque psoriasis, roflumilast's mechanism is still under investigation, but it's thought to involve similar anti-inflammatory pathways [].

Roflumilast undergoes several metabolic reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. The main metabolic pathway involves the N-oxidation of roflumilast to form its active metabolite, roflumilast N-oxide. This metabolite exhibits a longer half-life and higher plasma concentration than the parent compound, although it is less potent as a PDE4 inhibitor .

The synthesis of roflumilast itself involves multiple steps, including O-alkylation, oxidation, and N-acylation. A notable synthetic route begins with 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane, yielding a total synthesis yield of approximately 68.3% .

Roflumilast's primary biological activity lies in its role as a PDE4 inhibitor. By inhibiting this enzyme, roflumilast leads to increased levels of cAMP within cells, which modulates various inflammatory pathways. This action results in reduced secretion of pro-inflammatory mediators and improved pulmonary function in patients with COPD . Clinical studies have demonstrated that roflumilast significantly decreases the frequency of acute exacerbations in COPD patients and can lead to modest improvements in lung function tests .

The synthesis of roflumilast can be achieved through several methodologies, with one efficient approach involving:

  • Starting Materials: 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane.
  • Reactions:
    • O-Alkylation: To form the alkylated product.
    • Oxidation: To modify functional groups.
    • N-Acylation: To introduce the necessary acyl group.
  • Final Steps: Utilizing sodium hydroxide as an alkali agent enhances yield and purity during the final steps of synthesis .

This method provides a practical route for large-scale production while maintaining high purity levels (99.2%) for therapeutic use.

Roflumilast is primarily used in clinical settings to manage COPD, particularly in patients who experience frequent exacerbations despite using bronchodilator therapy. Its anti-inflammatory properties make it beneficial for reducing symptoms associated with chronic bronchitis, a common manifestation of COPD . Additionally, ongoing research explores its potential applications in other inflammatory conditions, such as asthma and psoriasis.

Roflumilast interacts with various medications due to its metabolism via cytochrome P450 enzymes. Notably:

  • Strong Inducers: Medications like rifampicin and carbamazepine can significantly reduce systemic exposure to roflumilast, potentially diminishing its therapeutic effects.
  • Inhibitors: Drugs such as erythromycin and ketoconazole may increase systemic exposure to roflumilast, leading to heightened risk of adverse reactions .

The most common adverse effects reported include gastrointestinal disturbances such as diarrhea and nausea, alongside psychiatric effects like anxiety and insomnia .

Several compounds share similarities with roflumilast in terms of their mechanism or therapeutic application:

Compound NameMechanism/ActionUnique Features
CilomilastPDE4 inhibitorPrimarily studied for asthma treatment
ApremilastPDE4 inhibitorApproved for psoriatic arthritis
RolipramPDE4 inhibitorEarlier development stage; less selective
TheophyllineNon-selective phosphodiesterase inhibitorBronchodilator; broader spectrum of action

Roflumilast is distinguished by its high selectivity for PDE4 compared to these other compounds, which may target multiple phosphodiesterase isoforms or have broader therapeutic indications . This selectivity contributes to its unique efficacy profile in managing COPD while minimizing side effects associated with non-selective inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.0349540 g/mol

Monoisotopic Mass

402.0349540 g/mol

Heavy Atom Count

26

Appearance

solid powder

Melting Point

159.7

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0P6C6ZOP5U

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral roflumilast is indicated to reduce the risk of COPD exacerbations in patients with severe COPD associated with chronic bronchitis and a history of exacerbations. Topical cream roflumilast is indicated to treat plaque psoriasis, including intertriginous areas, in patients 12 years of age and older, while topical foam roflumilast is indicated to treat seborrheic dermatitis in adult and pediatric patients 9 years of age and older..
FDA Label
Daxas is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment. ,
Libertek is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.
Daliresp is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.
Chronic obstructive pulmonary disease

Livertox Summary

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). Roflumilast has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Pulmonary Disease Agents

Pharmacology

Roflumilast (and its active metabolite, roflumilast N-oxide) increases cyclic adenosine-3′, 5′-monophosphate (cAMP) in lung cells by inhibiting PDE4. Increased cAMP activates PKA, which inactivates transcription factors involved in inflammation. Romflumilast also decreases the amount of sputum neutrophils and eosinophils in COPD patients.
Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.

ATC Code

R03DX07
R03DX08
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DX - Other systemic drugs for obstructive airway diseases
R03DX07 - Roflumilast

Mechanism of Action

Roflumilast and its active metabolite (roflumilast N-oxide) are inhibitors of PDE4. Roflumilast and roflumilast N-oxide inhibition of PDE4 (a major cyclic 3′,5′-adenosine monophosphate (cyclic AMP) metabolizing enzyme) activity leads to accumulation of intracellular cyclic AMP. The specific mechanism(s) by which roflumilast exerts its therapeutic action is not well defined.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

162401-32-3

Absorption Distribution and Excretion

After a 500mcg dose, the bioavailability of roflumilast is about 80%. In the fasted state, maximum plasma concentrations are reached in 0.5 to 2 hours, while in the fed state, Cmax is reduced by 40%, Tmax is increased by one hour, and total absorption is unchanged. Applied topically, the mean systemic exposure for roflumilast and its N-oxide metabolite in adults was 72.7 ± 53.1 and 628 ± 648 h∙ng/mL, respectively. The mean systemic exposure for roflumilast and its N-oxide metabolite in adolescents was 25.1 ± 24.0 and 140 ± 179 h∙ng/mL, respectively.
Roflumilast is excreted 70% in the urine as roflumilast N-oxide.
Following a single oral dose of 500 mcg, the volume of distribution of roflumilast is approximately 2.9 L/kg.
Plasma clearance of roflumilast following short-term intravenous infusion is approximately 9.6 L/h.

Metabolism Metabolites

Roflumilast is metabolized to roflumilast N-oxide, the active metabolite of roflumilast in humans, by CYP3A4 and CYP1A2. The N-oxide metabolite is less potent than its parent drug in regards to PDE4 inhibition, but its plasma AUC is approximately 10-fold greater.

Wikipedia

Roflumilast
ATC-0175

FDA Medication Guides

Daliresp
Roflumilast
TABLET;ORAL
ASTRAZENECA
01/23/2018

Biological Half Life

Following oral administration, the plasma half-lives of roflumilast and roflumilast N-oxide are 17 hours and 30 hours, respectively.

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Oba Y, Lone NA. Efficacy and safety of roflumilast in patients with chronic obstructive pulmonary disease: a systematic review and meta-analysis. Ther Adv Respir Dis. 2013 Feb;7(1):13-24. doi: 10.1177/1753465812466167. Epub 2012 Nov 29. Review. PubMed PMID: 23197074.
2: Taegtmeyer AB, Leuppi JD, Kullak-Ublick GA. Roflumilast--a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Med Wkly. 2012 Jul 25;142:w13628. doi: 10.4414/smw.2012.13628. Review. PubMed PMID: 22833385.
3: Reid DJ, Pham NT. Roflumilast: a novel treatment for chronic obstructive pulmonary disease. Ann Pharmacother. 2012 Apr;46(4):521-9. doi: 10.1345/aph.1Q646. Epub 2012 Mar 20. Review. PubMed PMID: 22433610.
4: Pinner NA, Hamilton LA, Hughes A. Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clin Ther. 2012 Jan;34(1):56-66. doi: 10.1016/j.clinthera.2011.12.008. Review. PubMed PMID: 22284994.
5: Lahu G, Nassr N, Hünnemeyer A. Pharmacokinetic evaluation of roflumilast. Expert Opin Drug Metab Toxicol. 2011 Dec;7(12):1577-91. doi: 10.1517/17425255.2011.632409. Epub 2011 Nov 8. Review. PubMed PMID: 22059647.
6: Izquierdo Alonso JL. [Phosphodiesterase-4 inhibitors: roflumilast]. Rev Clin Esp. 2011 Mar;211 Suppl 2:22-30. doi: 10.1016/S0014-2565(11)70008-X. Review. Spanish. PubMed PMID: 21596170.
7: Antoniu SA. New therapeutic options in the management of COPD - focus on roflumilast. Int J Chron Obstruct Pulmon Dis. 2011;6:147-55. doi: 10.2147/COPD.S7336. Epub 2011 Feb 17. Review. PubMed PMID: 21468165; PubMed Central PMCID: PMC3064419.
8: Roflumilast for severe COPD? Drug Ther Bull. 2011 Apr;49(4):45-8; quiz iii-iv. doi: 10.1136/dtb.2011.02.0025. Review. PubMed PMID: 21467576.
9: Izquierdo Alonso JL. [Clinical profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:25-32. doi: 10.1016/S0300-2896(10)70053-3. Review. Spanish. PubMed PMID: 21316553.
10: Cortijo Gimeno J, Morcillo Sánchez E. [Pharmacological profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:19-24. doi: 10.1016/S0300-2896(10)70052-1. Review. Spanish. PubMed PMID: 21316552.

Explore Compound Types